molecular formula C14H9Cl2NO5 B12410650 Bifenox-d3

Bifenox-d3

Cat. No.: B12410650
M. Wt: 345.1 g/mol
InChI Key: SUSRORUBZHMPCO-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bifenox-d3 is a deuterated analog of Bifenox, an organic compound primarily used as an herbicide. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving the tracking and analysis of chemical reactions and metabolic pathways.

Chemical Reactions Analysis

Bifenox-d3, like its non-deuterated counterpart, undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Bifenox-d3 is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a tracer in reaction mechanisms and kinetics studies.

    Biology: Employed in metabolic studies to track the incorporation and transformation of compounds in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Applied in the development and testing of new herbicides and pesticides.

Mechanism of Action

Bifenox-d3 exerts its effects by inhibiting the enzyme protoporphyrinogen oxidase, which is necessary for chlorophyll synthesis. This inhibition leads to the accumulation of protoporphyrin IX in plant cells, a potent photosensitizer that activates oxygen, leading to lipid peroxidation. Both light and oxygen are required for this process to kill the plant .

Comparison with Similar Compounds

Bifenox-d3 is similar to other herbicides in the nitrophenyl ether class, such as:

    Nitrofen: The oldest member of this class, first registered for sale in 1964.

    Acifluorfen: Developed by Rohm & Haas and launched as its sodium salt with the brand name Blazer in 1980.

Compared to these compounds, this compound has improved properties, including a wider spectrum of herbicidal effect and better safety to some crops .

Properties

Molecular Formula

C14H9Cl2NO5

Molecular Weight

345.1 g/mol

IUPAC Name

trideuteriomethyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate

InChI

InChI=1S/C14H9Cl2NO5/c1-21-14(18)10-7-9(3-4-12(10)17(19)20)22-13-5-2-8(15)6-11(13)16/h2-7H,1H3/i1D3

InChI Key

SUSRORUBZHMPCO-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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